Desmethylsertraline

概要

説明

Desmethylsertraline is a metabolite of the antidepressant drug sertraline. It has been compared to sertraline for its ability to inhibit serotonin uptake, showing less potency than sertraline in vivo but still contributing to the prolonged inhibition of the serotonin transporter after sertraline administration (Fuller et al., 1995).

Synthesis Analysis

Sertraline, from which this compound is derived, is metabolized extensively to this compound in humans. Multiple isoforms of human cytochrome P-450 are involved in this N-demethylation process (Kobayashi et al., 1999).

Molecular Structure Analysis

Chemical Reactions and Properties

This compound shows varied interactions with neurotransmitters and enzymes. For instance, it is involved in the inhibition of serotonin uptake and also interacts with P-glycoprotein, showing high affinity (Wang et al., 2008).

Physical Properties Analysis

Chemical Properties Analysis

This compound’s chemical properties are influenced by its role as a metabolite of sertraline, with implications in serotonin uptake inhibition. Its interaction with various enzymes and its presence in different biological systems, like brain concentrations, suggest its active role in pharmacological processes (Sprouse et al., 1996).

科学的研究の応用

Monoamine Uptake Inhibition

Desmethylsertraline, a metabolite of the antidepressant drug sertraline, has been studied for its ability to inhibit monoamine uptake. It has shown potential in antagonizing brain serotonin depletion, though it is less potent than sertraline. In rats, this compound demonstrated a marked accumulation in the brain and inhibited catecholamine transporters after repeated injections of sertraline (Fuller et al., 1995).

Effects on Blockade of Central 5-HT Reuptake

Research comparing the effects of sertraline and this compound on the blockade of central 5-HT reuptake indicated that this compound has significantly less potency in blocking serotonin reuptake compared to sertraline. This suggests that this compound may play a negligible role in the clinical activity of sertraline (Sprouse et al., 1996).

Environmental Impact Studies

A study investigating the distribution of antidepressants in brook trout exposed to municipal wastewaters found significant amounts of SSRIs, including sertraline and this compound, in fish tissues. This study highlights the environmental impact and biological effects of these compounds on aquatic organisms (Lajeunesse et al., 2011).

Neuroprotective and Procognitive Effects

Research has shown that sertraline and this compound can induce neurotrophic activity at low concentrations. In animal studies, sertraline treatment improved spatial memory learning and resulted in the up-regulation of brain BDNF, phospho-ERK, and Bcl-2, which may be involved in the pro-cognitive effect of sertraline (Taler et al., 2013).

Breastfeeding and Infant Exposure

Studies have examined the presence of sertraline and this compound in breast milk and their potential impact on nursing infants. These studies have helped in understanding the transfer and exposure of these compounds through breastfeeding (Stowe et al., 1997; Stowe et al., 2003).

Postmortem Distribution

Research has also explored the postmortem distribution of sertraline and this compound, which can provide insights into the metabolism and distribution of these compounds in the human body under various conditions (Levine et al., 1994; Musshoff et al., 2002).

作用機序

Desmethylsertraline, also known as Norsertraline, is an active metabolite of the antidepressant drug sertraline . This article will cover the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound acts as a monoamine reuptake inhibitor . It primarily targets the serotonin transporter , although its effects on increasing serotonin levels appear to be negligible . It is significantly less potent relative to sertraline as a serotonin reuptake inhibitor .

Mode of Action

This compound interacts with its targets by inhibiting the reuptake of monoamines, which include serotonin, norepinephrine, and dopamine . It has a more balanced effect as a monoamine reuptake inhibitor, behaving as a serotonin-norepinephrine-dopamine reuptake inhibitor (sndri), with about 55-fold preference for inhibiting serotonin reuptake relative to catecholamine reuptake .

Biochemical Pathways

As a monoamine reuptake inhibitor, it likely affects the pathways involving serotonin, norepinephrine, and dopamine .

Pharmacokinetics

This compound has a half-life of 56-120 hours and reaches peak plasma concentrations 8-10 hours following administration . Serum this compound and sertraline concentrations are correlated, although this compound concentrations are generally higher than sertraline concentrations . There is a large interindividual variability in plasma concentrations between patients taking the same dose of sertraline, which may be partially due to variable expression of CYP3A4/5 .

Result of Action

It is known that it may be responsible for some of its parent drug sertraline’s therapeutic benefits .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Taking sertraline with food can increase the maximum concentration (Cmax) by 25%, but plasma concentrations and area under the curve (AUC) between fasted and nonfasted groups 12 hours post-dose are comparable .

Safety and Hazards

特性

IUPAC Name |

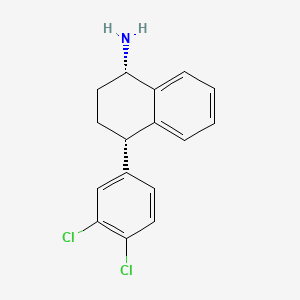

(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPXSILJHWNFMK-ZBEGNZNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236666, DTXSID60904333 | |

| Record name | Desmethylsertraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87857-41-8, 91797-58-9 | |

| Record name | Desmethylsertraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87857-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylsertraline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087857418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylsertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desmethylsertraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91797-58-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLSERTRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJJ71O9BE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Desmethylsertraline formed in the body?

A: this compound is formed through the hepatic metabolism of sertraline, primarily by the cytochrome P450 enzyme CYP2C19. [, , ]

Q2: What is the typical concentration of this compound in patients taking sertraline?

A: this compound concentrations can vary widely depending on factors such as dosage, individual metabolism, and co-administered medications. Studies have reported mean this compound concentrations ranging from 27 ng/mL [] to 52.4 ng/mL [] in patients taking sertraline.

Q3: Does this compound contribute to the therapeutic effect of sertraline?

A: While this compound possesses some affinity for the serotonin transporter, its pharmacological activity is considered minimal compared to sertraline. [, ] Therefore, its contribution to the therapeutic effect is likely negligible.

Q4: Does this compound cross the placenta?

A: Yes, this compound, like sertraline, can cross the placenta. Studies have detected this compound in cord blood of infants born to mothers taking sertraline during pregnancy. []

Q5: How is this compound eliminated from the body?

A: this compound is primarily eliminated through hepatic metabolism, with a longer half-life than sertraline. [, ]

Q6: Are there any known factors influencing this compound concentrations in individuals?

A6: Yes, several factors can influence this compound concentrations, including:

- CYP2C19 genotype: Individuals with variations in the CYP2C19 gene may metabolize sertraline and this compound differently, leading to altered concentrations. [, , ]

- Co-administered medications: Drugs that inhibit or induce CYP2C19 activity can alter this compound levels. [, , , ]

- Renal function: While primarily metabolized by the liver, impaired renal function may influence this compound clearance. []

Q7: Can this compound interact with other medications?

A: Although this compound is considered pharmacologically less active than sertraline, it can still inhibit certain cytochrome P450 enzymes, potentially leading to interactions with other drugs metabolized by these enzymes. [, ]

Q8: Are there specific drug classes known to interact with this compound?

A8: In vitro studies have shown that this compound can inhibit CYP2C9, an enzyme involved in metabolizing various drugs, including:

- Phenytoin (anticonvulsant): this compound's inhibition of CYP2C9 could potentially lead to increased phenytoin levels. []

Q9: How is this compound typically measured in biological samples?

A9: Various analytical techniques can be employed to measure this compound in biological samples, including:

- High-performance liquid chromatography (HPLC): Often coupled with UV detection or mass spectrometry (MS), HPLC offers sensitivity and specificity in quantifying this compound. [, , , , , ]

- Gas chromatography-mass spectrometry (GC-MS): This technique provides high sensitivity and selectivity, allowing for simultaneous analysis of multiple compounds, including sertraline and this compound. [, , ]

Q10: What are the advantages and limitations of different analytical methods for this compound quantification?

A:

Q11: Is this compound found in the environment?

A: Yes, this compound, like many pharmaceuticals, has been detected in environmental samples, including wastewater effluent and surface water. [, , ] Its presence raises concerns about potential ecological effects.

Q12: How does this compound enter the environment?

A: this compound primarily enters the environment through the discharge of treated wastewater from households and healthcare facilities. [, ] Incomplete removal during wastewater treatment processes contributes to its persistence in aquatic ecosystems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2,6-Bis[4-(trifluoromethyl)phenyl]-4-pyridyl]-2-(dibutylamino)ethanol](/img/structure/B1209079.png)

![[(12R,15R,16S)-14,14-Dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate](/img/structure/B1209081.png)

![3-(1,3-Dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium](/img/structure/B1209095.png)